molecular formula C12H20O2 B093284 11-Dodecynoic acid CAS No. 16900-60-0

11-Dodecynoic acid

Cat. No.: B093284
CAS No.: 16900-60-0
M. Wt: 196.29 g/mol
InChI Key: VEWMMYQRMAYPIE-UHFFFAOYSA-N
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Description

11-Dodecynoic acid: is a medium-chain fatty acid with the molecular formula C12H20O2 It is characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms in its aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Dodecynoic acid can be synthesized through several methods, including:

    Alkyne Addition: One common method involves the addition of acetylene to a suitable precursor, such as 1-bromodecane, followed by oxidation to introduce the carboxylic acid group.

    Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst, followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Partial hydrogenation of a suitable precursor to introduce the triple bond.

    Oxidation: Oxidation of the intermediate compound to form the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 11-Dodecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes.

    Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are used for selective reduction.

    Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11-Dodecynoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 11-Dodecynoic acid involves its interaction with molecular targets such as enzymes and proteins. The triple bond in the compound allows it to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to the inactivation of the enzyme.

Comparison with Similar Compounds

    11-Dodecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    Lauric acid: A saturated fatty acid with a similar chain length but no unsaturation.

    11-Undecynoic acid: Contains a triple bond but has one less carbon atom in the chain.

Uniqueness: 11-Dodecynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dodec-11-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMMYQRMAYPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168638
Record name 11-Dodecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16900-60-0
Record name 11-Dodecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016900600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Dodecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodec-11-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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